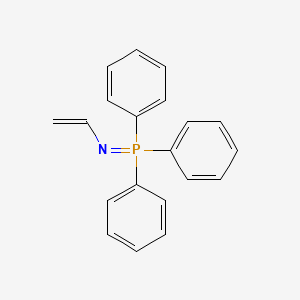

Ethenamine, N-(triphenylphosphoranylidene)-

Description

Ethenamine, N-(triphenylphosphoranylidene)- is a specialized organophosphorus compound characterized by a nitrogen atom bonded to a triphenylphosphoranylidene group. These iminophosphoranes are pivotal in synthetic organic chemistry, particularly in aza-Wittig reactions, where they facilitate the formation of carbon-nitrogen double bonds (e.g., imines) . The general structure involves a nitrogen center connected to a phosphorus atom bearing three phenyl groups, creating a ylide-like reactivity profile .

Key properties include:

Properties

CAS No. |

121198-57-0 |

|---|---|

Molecular Formula |

C20H18NP |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

ethenylimino(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C20H18NP/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 |

InChI Key |

CLQQBIWQYMJWDE-UHFFFAOYSA-N |

Canonical SMILES |

C=CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

Ethenamine, N-(triphenylphosphoranylidene)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings that highlight its significance in therapeutic applications.

Overview of Ethenamine, N-(triphenylphosphoranylidene)-

Ethenamine derivatives are known for their diverse biological activities, including antitumor and antiviral properties. The specific compound under discussion, N-(triphenylphosphoranylidene)-ethenamine, is characterized by the presence of a phosphoranylidene group, which may influence its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to N-(triphenylphosphoranylidene)-ethenamine exhibit significant antitumor effects. A study reported that derivatives targeting the spliceosome showed cytotoxic activity against various tumor cell lines with IC50 values in the low nanomolar range. This suggests that similar compounds may also possess potent antitumor properties through modulation of pre-mRNA splicing pathways .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 5 | Spliceosome modulation |

| Compound B | 10 | Inhibition of protein synthesis |

| Ethenamine Derivative | TBD | TBD |

Antiviral Properties

The antiviral potential of nitrogen-containing compounds has been explored in several studies. For instance, a recent investigation highlighted the antiviral effects of nitrogen-containing compounds isolated from Sarcodon imbricatus, which demonstrated significant activity against influenza A virus (IAV) with an IC50 value of 14.9 μmol/L . Although specific data on N-(triphenylphosphoranylidene)-ethenamine is limited, its structural similarities to other active compounds suggest potential antiviral applications.

Case Studies

- Antitumor Effects : A study focusing on spliceosome modulators found that certain derivatives exhibited selective cytotoxicity in cancer cells. The mechanism was attributed to the disruption of pre-mRNA splicing, leading to cell cycle arrest and apoptosis .

- Antiviral Activity : In a study examining various nitrogen-containing compounds, one derivative showed promising results in reducing viral replication and inflammatory responses during IAV infection. This highlights the potential for similar compounds to be developed as antiviral agents .

Research Findings

- Mechanism of Action : The biological activity of ethenamine derivatives may be linked to their ability to interact with cellular machinery involved in RNA processing and protein synthesis. This interaction can lead to altered gene expression profiles in cancer cells, contributing to their cytotoxic effects.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the phosphine and ethenamine moieties can enhance biological activity. For example, changes in substituents on the triphenylphosphine group may significantly impact the compound's efficacy against tumors .

Comparison with Similar Compounds

Bis-(triphenylphosphoranylidene)ammonium Chloride (CAS 21050-13-5)

- Structure : Features two triphenylphosphoranylidene groups attached to an ammonium center .

- Molecular Formula : C36H30ClNP2 .

- Applications : Widely used as a phase-transfer catalyst and in ionic liquid synthesis due to its stability and ionic character .

- Key Difference: Unlike the monofunctional ethenamine derivative, this compound’s bifunctional nature enhances its utility in facilitating reactions under mild conditions .

tert-Butyl (Triphenylphosphoranylidene)carbamate (CAS 68014-21-1)

- Structure : Incorporates a carbamate-protected amine linked to the phosphoranylidene group .

- Molecular Formula: C23H24NO2P .

- Applications : Serves as a stable intermediate in peptide synthesis and protecting-group chemistry .

- Key Difference : The tert-butoxycarbonyl (Boc) group enhances stability, making it suitable for stepwise syntheses, unlike the more reactive parent compound .

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine (CAS 136152-40-4)

- Structure : A pyridine derivative with a methyl substituent and phosphoranylidene group .

- Molecular Formula : C23H20N2P .

- Applications : Used in synthesizing nitrogen-rich heterocycles for pharmaceutical applications .

- Key Difference : The pyridine ring introduces aromaticity and electronic effects, altering reactivity compared to aliphatic derivatives .

Physical and Chemical Properties

Q & A

Q. Basic Research Focus

- Polar Aprotic Solvents : Dichloromethane or THF stabilize intermediates by minimizing hydrolysis .

- Avoid Protic Solvents : Methanol/water accelerates decomposition of iminophosphoranes .

What are the applications of N-(triphenylphosphoranylidene) ethenamines in synthesizing bioactive heterocycles?

Advanced Research Focus

These compounds enable:

- Pyrrole Synthesis : Via aza-Wittig reactions with aldehydes (e.g., chromone derivatives ).

- Indole Derivatives : Palladium-catalyzed reductive cyclization forms indoles with formic acid as a CO surrogate .

- Peptide Mimetics : Incorporation into Fmoc-protected amino esters for drug discovery .

How can researchers validate the chemoselectivity of reactions involving N-(triphenylphosphoranylidene) ethenamines?

Q. Advanced Research Focus

- Competitive Experiments : Compare reactivity of ethenamines with other electrophiles/nucleophiles.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Isotopic Labeling : ¹³C-labeled aldehydes confirm regioselectivity in carbon-nitrogen bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.